Cas no 97465-70-8 ((6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione)
![(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione structure](https://it.kuujia.com/scimg/cas/97465-70-8x500.png)
97465-70-8 structure
Nome del prodotto:(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- Tanshindiol B
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-
- (6R,7S)-6,7,8,9-Tetrahydro-6,7-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- DTXSID101317754
- FS-7541
- 97465-70-8
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-(-)-
- SCHEMBL14417701
- HY-123903
- CHEMBL3287733
- AKOS040762394
- CS-0086791
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- BDBM50017291
- DA-67923
- (6R)-6,7,8,9-Tetrahydro-6beta,7beta-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-7H,8H,9H-phenanthro[1,2-b]furan-10,11-dione
- (-)-TANSHINDIOL B
- G89240
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
-
- Inchi: InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1
- Chiave InChI: RTKDBIDPGKCZJS-KPZWWZAWSA-N
- Sorrisi: CC1=COC2=C1C(=O)C(=O)C3=C4CC[C@@H]([C@@](C)(C4=CC=C32)O)O
Proprietà calcolate
- Massa esatta: 312.09977361g/mol
- Massa monoisotopica: 312.09977361g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 546
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87.7Ų
- XLogP3: 1.2
Proprietà sperimentali
- Colore/forma: Red powder
- Densità: 1.436±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,24 g/l) (25°C),
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83300-5mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)- |
97465-70-8 | ,HPLC≥95% | 5mg |
¥3928.0 | 2023-09-06 | |
Aaron | AR01P59C-5mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-(-)- |
97465-70-8 | 98% | 5mg |
$811.00 | 2025-02-13 | |
TargetMol Chemicals | TN5096-5mg |
Tanshindiol B |
97465-70-8 | 5mg |
¥ 4940 | 2024-07-19 | ||
TargetMol Chemicals | TN5096-1 mL * 10 mM (in DMSO) |
Tanshindiol B |
97465-70-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5040 | 2023-09-15 | |
TargetMol Chemicals | TN5096-5 mg |
Tanshindiol B |
97465-70-8 | 98% | 5mg |
¥ 4,940 | 2023-07-10 | |
TargetMol Chemicals | TN5096-1 ml * 10 mm |
Tanshindiol B |
97465-70-8 | 1 ml * 10 mm |
¥ 5040 | 2024-07-19 |
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Letteratura correlata
-
Yizhou Dong,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2011 28 529
-
Fan Wang,Hong Yang,Shujuan Yu,Yu Xue,Zhoulong Fan,Gaolin Liang,Meiyu Geng,Ao Zhang,Chunyong Ding Org. Biomol. Chem. 2018 16 3376
-
3. Index pages
97465-70-8 ((6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione) Prodotti correlati
- 1864061-14-2(N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride)
- 2228127-83-9(1,1-difluoro-3-(5-methyl-1H-pyrazol-3-yl)propan-2-amine)
- 327971-75-5(ethyl (2Z)-3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 847184-47-8(2-amino-1-(4-methoxyphenyl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)
- 1368581-28-5(5-(5-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid)
- 2243514-42-1(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-phenylbenzoic acid)
- 922016-68-0(3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylbenzamide)
- 1807064-60-3(3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-acetonitrile)
- 1481780-36-2(Benzeneethanol, β-methyl-2-(trifluoromethyl)-)
- 1286230-88-3(1-Cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
